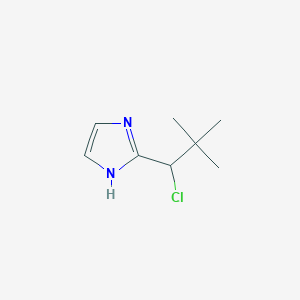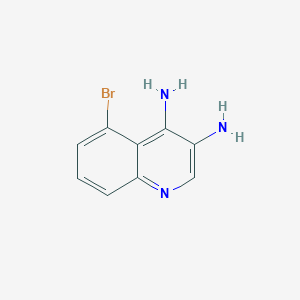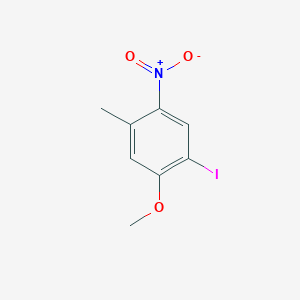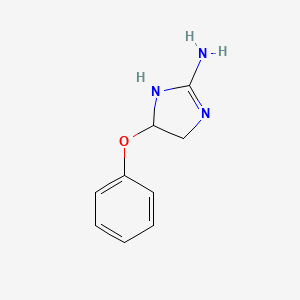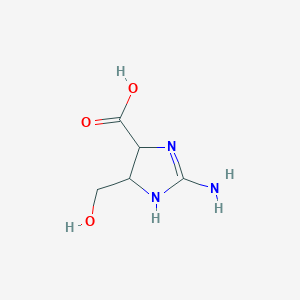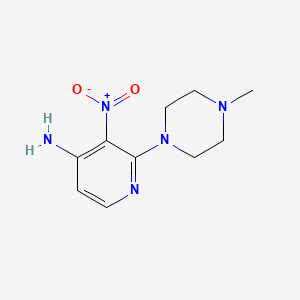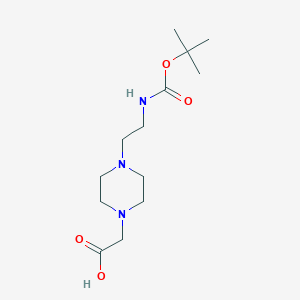
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid is a compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . The compound has a molecular formula of C13H27N3O4 and a molecular weight of 289.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid typically involves the following steps:
Protection of the amine group: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperazine.
Deprotection: If necessary, the Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid is not fully understood. as a piperazine derivative, it is believed to interact with specific molecular targets, such as neurotransmitter receptors and ion channels, leading to changes in their activity. The Boc protecting group may also influence the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- N-(tert-Butoxycarbonyl)ethanolamine
- 4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid
Uniqueness
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid is unique due to its specific structure, which includes both a piperazine ring and a Boc-protected amine. This combination allows for versatile reactivity and the potential for various chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
1185535-42-5 |
|---|---|
Molecular Formula |
C13H25N3O4 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C13H25N3O4/c1-13(2,3)20-12(19)14-4-5-15-6-8-16(9-7-15)10-11(17)18/h4-10H2,1-3H3,(H,14,19)(H,17,18) |
InChI Key |
GFXIXIVRNYSAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


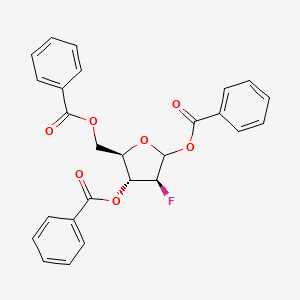

![1-(1H-benzo[d]imidazol-5-yl)ethanol](/img/structure/B15199426.png)
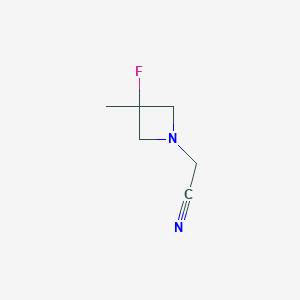
![2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B15199436.png)
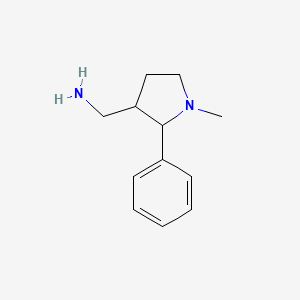
![3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15199452.png)
